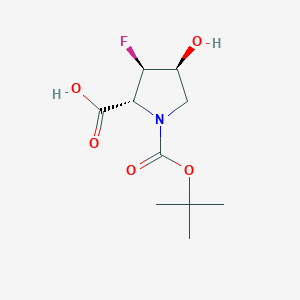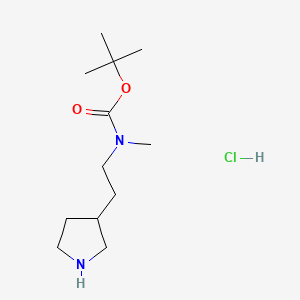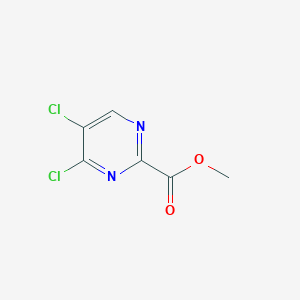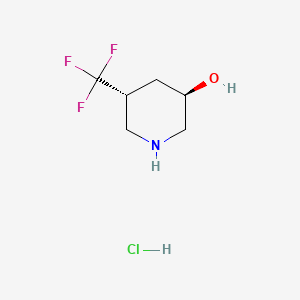
(2R,3R,4S)-1-Boc-3-fluoro-4-hydroxypyrrolidine-2-carboxylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3R,4S)-1-Boc-3-fluoro-4-hydroxypyrrolidine-2-carboxylic Acid is a chiral compound with significant importance in organic chemistry and pharmaceutical research. The compound features a pyrrolidine ring substituted with a fluoro and hydroxyl group, and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. This structural configuration imparts unique chemical properties and reactivity to the molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S)-1-Boc-3-fluoro-4-hydroxypyrrolidine-2-carboxylic Acid typically involves several steps:
Starting Material: The synthesis often begins with commercially available starting materials such as L-proline.
Fluorination: Introduction of the fluoro group can be achieved through electrophilic fluorination using reagents like N-fluorobenzenesulfonimide (NFSI) under mild conditions.
Hydroxylation: The hydroxyl group can be introduced via oxidation reactions, such as using osmium tetroxide (OsO4) followed by sodium periodate (NaIO4).
Boc Protection: The nitrogen atom is protected using di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base like triethylamine (TEA).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,3R,4S)-1-Boc-3-fluoro-4-hydroxypyrrolidine-2-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents like pyridinium chlorochromate (PCC).
Reduction: The fluoro group can be reduced to a hydrogen atom using hydrogenation catalysts.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, Dess-Martin periodinane (DMP)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products
Oxidation: Formation of a ketone or aldehyde
Reduction: Formation of a de-fluorinated pyrrolidine derivative
Substitution: Formation of various substituted pyrrolidine derivatives
Wissenschaftliche Forschungsanwendungen
(2R,3R,4S)-1-Boc-3-fluoro-4-hydroxypyrrolidine-2-carboxylic Acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of fine chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of (2R,3R,4S)-1-Boc-3-fluoro-4-hydroxypyrrolidine-2-carboxylic Acid involves its interaction with specific molecular targets. The fluoro and hydroxyl groups can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The Boc group provides steric protection, influencing the compound’s reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2R,3R,4S)-1-Boc-3-chloro-4-hydroxypyrrolidine-2-carboxylic Acid
- (2R,3R,4S)-1-Boc-3-bromo-4-hydroxypyrrolidine-2-carboxylic Acid
- (2R,3R,4S)-1-Boc-3-iodo-4-hydroxypyrrolidine-2-carboxylic Acid
Uniqueness
The presence of the fluoro group in (2R,3R,4S)-1-Boc-3-fluoro-4-hydroxypyrrolidine-2-carboxylic Acid imparts unique electronic properties, enhancing its reactivity and interaction with biological targets compared to its chloro, bromo, and iodo analogs. This makes it a valuable compound in medicinal chemistry for the development of novel therapeutics.
Eigenschaften
Molekularformel |
C10H16FNO5 |
|---|---|
Molekulargewicht |
249.24 g/mol |
IUPAC-Name |
(2R,3R,4S)-3-fluoro-4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C10H16FNO5/c1-10(2,3)17-9(16)12-4-5(13)6(11)7(12)8(14)15/h5-7,13H,4H2,1-3H3,(H,14,15)/t5-,6-,7-/m0/s1 |
InChI-Schlüssel |
RORZWVGKOUJCPL-ACZMJKKPSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1C[C@@H]([C@@H]([C@H]1C(=O)O)F)O |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC(C(C1C(=O)O)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 6-bromo-3-methylimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B13909343.png)

![(2R)-2-[(2R)-2-[acetyl-[(2S)-2,6-diaminohexanoyl]amino]propanoyl]oxypropanoic acid](/img/structure/B13909360.png)
![8-Bromo-5-methoxy-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B13909364.png)
![cis-6-(hydroxymethyl)-6,7,8,8a-tetrahydro-1H-pyrrolo[2,1-c][1,4]oxazin-4-one](/img/structure/B13909368.png)
![N-{(E)-[4-(trifluoromethyl)phenyl]methylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B13909370.png)
![4-(Trifluoromethyl)bicyclo[2.2.2]octane-1-carboxamide](/img/structure/B13909381.png)

![2,5-Dioxa-7-azaspiro[3.4]octan-6-one](/img/structure/B13909385.png)
![(2R,3S,4R,5R)-5-[6-(furan-2-ylmethylamino)purin-9-yl]-2-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B13909400.png)
![3-Benzyl-8-oxa-3,11-diazaspiro[5.6]dodecan-10-one](/img/structure/B13909408.png)
![2-Imidazo[2,1-b][1,3]thiazol-6-ylbutanoic acid](/img/structure/B13909415.png)


